molecular formula C8H9N5 B11738480 N'-methyl-1H-1,2,3-benzotriazole-1-carboximidamide

N'-methyl-1H-1,2,3-benzotriazole-1-carboximidamide

Cat. No.: B11738480
M. Wt: 175.19 g/mol
InChI Key: SVQPTGQDDHJPMJ-UHFFFAOYSA-N
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Description

N’-methyl-1H-1,2,3-benzotriazole-1-carboximidamide is a compound belonging to the benzotriazole family. Benzotriazoles are known for their versatile applications in various fields, including chemistry, biology, and industry. This compound, in particular, has unique properties that make it valuable for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-methyl-1H-1,2,3-benzotriazole-1-carboximidamide typically involves the reaction of benzotriazole derivatives with methylating agents under controlled conditions. One common method involves the use of chlorotriphenylphosphonium benzotriazolate as an intermediate, which reacts with carbamate salts to produce the desired compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using readily available starting materials. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of efficient catalysts and solvents is also crucial to ensure the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N’-methyl-1H-1,2,3-benzotriazole-1-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized benzotriazole derivatives, while reduction can produce reduced forms of the compound with different functional groups .

Mechanism of Action

The mechanism of action of N’-methyl-1H-1,2,3-benzotriazole-1-carboximidamide involves its interaction with molecular targets and pathways in biological systems. The compound’s unique structure allows it to form non-covalent interactions, such as hydrogen bonds and π-π stacking, with enzymes and receptors. These interactions can modulate the activity of target proteins and influence various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-methyl-1H-1,2,3-benzotriazole-1-carboximidamide stands out due to its specific functional groups, which confer unique chemical reactivity and biological activity.

Properties

Molecular Formula

C8H9N5

Molecular Weight

175.19 g/mol

IUPAC Name

N'-methylbenzotriazole-1-carboximidamide

InChI

InChI=1S/C8H9N5/c1-10-8(9)13-7-5-3-2-4-6(7)11-12-13/h2-5H,1H3,(H2,9,10)

InChI Key

SVQPTGQDDHJPMJ-UHFFFAOYSA-N

Canonical SMILES

CN=C(N)N1C2=CC=CC=C2N=N1

Origin of Product

United States

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